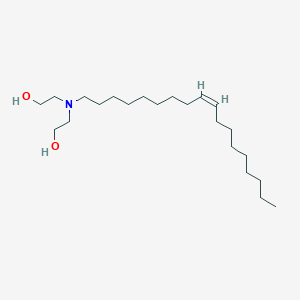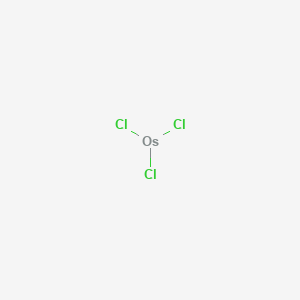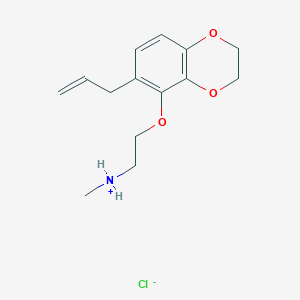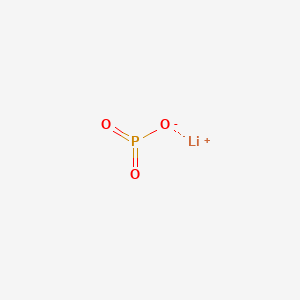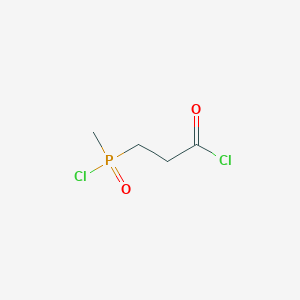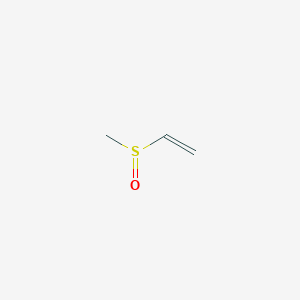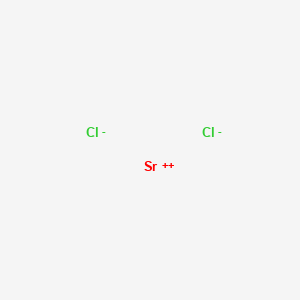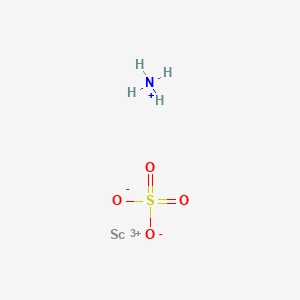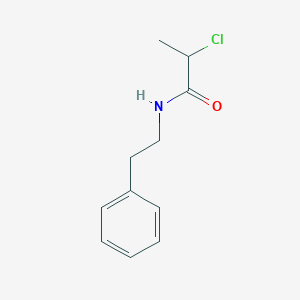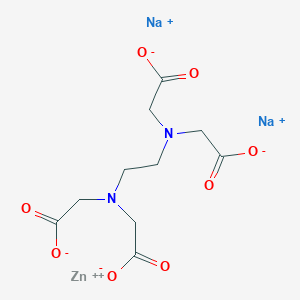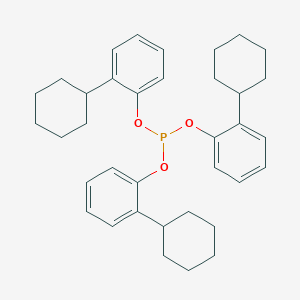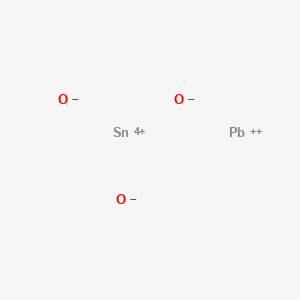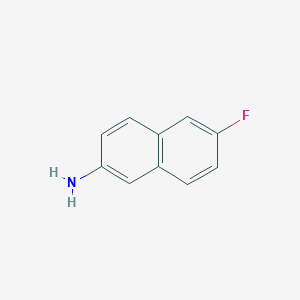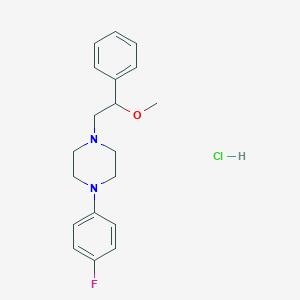
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, also known as pFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known to have various biological activities.
作用機序
The mechanism of action of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves its interaction with the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, improvement in cognitive function, and neuroprotection. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
PFPP has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its ability to modulate neurotransmitter release, and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy.
将来の方向性
There are several future directions for research on 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, including its potential use in the treatment of mood and anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further studies are needed to establish its safety and efficacy, as well as its optimal dosage and administration. Additionally, the development of novel analogs of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves the reaction of p-fluoroaniline with beta-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine and hydrochloric acid to obtain 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride monohydrochloride. This method has been optimized to achieve a high yield of pure 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride.
科学的研究の応用
PFPP has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has also been found to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
特性
CAS番号 |
13694-51-4 |
|---|---|
分子式 |
C19H24ClFN2O |
分子量 |
350.9 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H |
InChIキー |
YNGJZMZPWVGLEY-UHFFFAOYSA-N |
SMILES |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
正規SMILES |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



